molecular formula C24H26N2O5S B2586172 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine CAS No. 899760-20-4

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine

Cat. No.: B2586172
CAS No.: 899760-20-4
M. Wt: 454.54
InChI Key: YVFYHQIMMJKEKC-UHFFFAOYSA-N
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Description

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzenesulfonyl group, a dioxinoquinoline core, and a methylpiperidine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the dioxinoquinoline core, followed by the introduction of the methoxybenzenesulfonyl group and the methylpiperidine moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-4-3-9-26(15-16)24-19-12-21-22(31-11-10-30-21)13-20(19)25-14-23(24)32(27,28)18-7-5-17(29-2)6-8-18/h5-8,12-14,16H,3-4,9-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFYHQIMMJKEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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